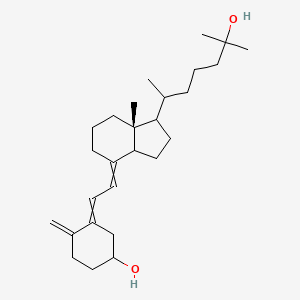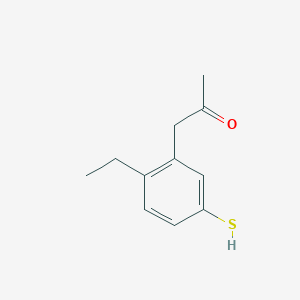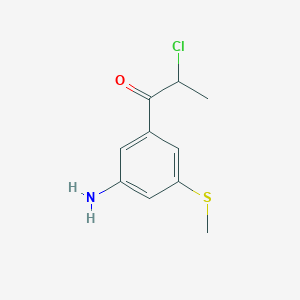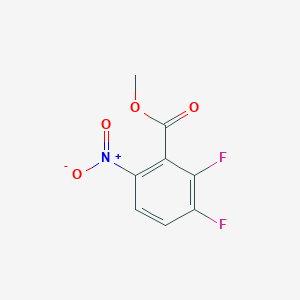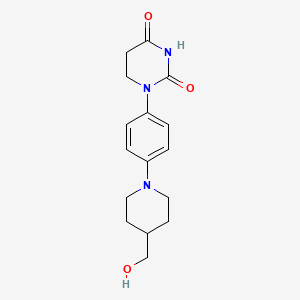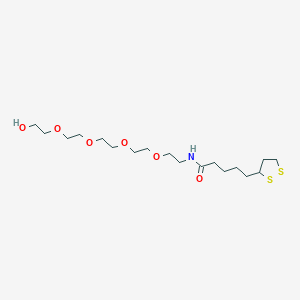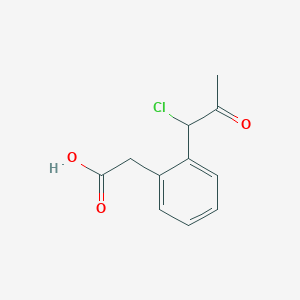
3-(3-Aminopropyl)-1-methyl-1H-imidazol-3-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Aminopropyl)-1-methyl-1H-imidazol-3-ium bromide: is a quaternary ammonium salt with the molecular formula C7H14BrN3. It is a type of ionic liquid that has gained attention due to its unique properties, such as high thermal stability, low volatility, and excellent solubility in water and organic solvents. This compound is used in various fields, including chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Aminopropyl)-1-methyl-1H-imidazol-3-ium bromide typically involves the alkylation of 1-methylimidazole with 3-bromopropylamine. The reaction is carried out in an organic solvent, such as acetonitrile or dimethylformamide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control systems.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromide ion in 3-(3-Aminopropyl)-1-methyl-1H-imidazol-3-ium bromide can be substituted with other nucleophiles, such as hydroxide, chloride, or acetate ions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the amine group, leading to the formation of various derivatives.
Complexation Reactions: The imidazolium cation can form complexes with various metal ions, which can be used in catalysis and other applications.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 3-(3-Aminopropyl)-1-methyl-1H-imidazol-3-ium chloride or acetate can be formed.
Oxidation Products: Oxidation of the amine group can lead to the formation of imines or nitriles.
Reduction Products: Reduction of the imine group can lead to the formation of secondary amines.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound is used as a catalyst or catalyst support in various organic reactions, including hydrogenation, oxidation, and polymerization reactions.
Solvent: Due to its ionic nature, it is used as a solvent for various chemical reactions, particularly those involving polar or ionic substrates.
Biology:
Biomolecule Stabilization: The compound is used to stabilize proteins and other biomolecules in solution, enhancing their stability and activity.
Drug Delivery: It is explored as a potential carrier for drug delivery systems due to its biocompatibility and ability to form complexes with various drugs.
Medicine:
Antimicrobial Agent: The compound exhibits antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for use in disinfectants and antiseptics.
Therapeutic Applications: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry:
Electrolytes: The compound is used as an electrolyte in batteries and supercapacitors due to its high ionic conductivity and thermal stability.
Coatings and Films: It is used in the preparation of coatings and films with enhanced mechanical and thermal properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Aminopropyl)-1-methyl-1H-imidazol-3-ium bromide varies depending on its application. In catalysis, the imidazolium cation can stabilize transition states and intermediates, enhancing the reaction rate. In biological applications, the compound can interact with biomolecules through electrostatic interactions, hydrogen bonding, and hydrophobic interactions, stabilizing their structure and enhancing their activity. In antimicrobial applications, the compound can disrupt the cell membrane of microorganisms, leading to cell lysis and death.
Comparación Con Compuestos Similares
- 1-(3-Aminopropyl)-3-methylimidazolium chloride
- 1-(3-Aminopropyl)-3-methylimidazolium acetate
- 1-(3-Aminopropyl)-3-methylimidazolium tetrafluoroborate
Comparison:
- Thermal Stability: 3-(3-Aminopropyl)-1-methyl-1H-imidazol-3-ium bromide exhibits higher thermal stability compared to its chloride and acetate counterparts.
- Solubility: The bromide salt is more soluble in organic solvents, while the chloride and acetate salts are more soluble in water.
- Antimicrobial Activity: The bromide salt exhibits higher antimicrobial activity compared to the chloride and acetate salts, likely due to the larger ionic radius of the bromide ion.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C7H14BrN3 |
|---|---|
Peso molecular |
220.11 g/mol |
Nombre IUPAC |
3-(3-methylimidazol-3-ium-1-yl)propan-1-amine;bromide |
InChI |
InChI=1S/C7H14N3.BrH/c1-9-5-6-10(7-9)4-2-3-8;/h5-7H,2-4,8H2,1H3;1H/q+1;/p-1 |
Clave InChI |
IYLGURBQKWFKBE-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CN(C=C1)CCCN.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



